molecular formula C22H23FN6O3 B1680497 Radezolid CAS No. 869884-78-6

Radezolid

货号: B1680497
CAS 编号: 869884-78-6
分子量: 438.5 g/mol
InChI 键: BTTNOGHPGJANSW-IBGZPJMESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

拉地唑利是一种由 Melinta Therapeutics, Inc. 开发的新型噁唑烷酮类抗生素。它被设计用于治疗细菌感染,特别是那些由耐药菌引起的感染。 拉地唑利属于双芳基噁唑烷酮家族,对耐药菌株(包括对利奈唑胺耐药的菌株)表现出有效性 .

准备方法

拉地唑利是通过一系列涉及形成关键中间体的化学反应合成的。 合成通常涉及以下步骤 :

  • 形成噁唑烷酮环。
  • 引入双芳基体系。
  • 加入三唑环。
  • 最终偶联和纯化步骤。

反应条件通常包括使用特定的催化剂、溶剂和温度控制,以确保最终产品的所需立体化学和纯度。 工业生产方法侧重于优化这些步骤以进行大规模生产,同时保持高产率和纯度 .

化学反应分析

拉地唑利会经历各种化学反应,包括:

    氧化: 拉地唑利在特定条件下可以被氧化形成不同的氧化产物。

    还原: 还原反应可以修饰分子中的官能团。

    取代: 拉地唑利可以发生取代反应,特别是在双芳基和三唑环上。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。 形成的主要产物取决于所用试剂和具体的反应条件 .

科学研究应用

Antibacterial Activity

Radezolid has demonstrated superior antibacterial activity compared to traditional oxazolidinones such as linezolid. It is particularly effective against:

  • Staphylococcus aureus : Studies indicate that the minimum inhibitory concentration (MIC) of this compound against clinical isolates of Staphylococcus aureus ranges from ≤0.125 to 0.5 mg/L, significantly lower than that of linezolid, which ranges from ≤0.5 to 4 mg/L . This suggests that this compound is more effective in treating infections caused by this pathogen.
  • Enterococcus faecalis : this compound has shown potent activity against Enterococcus faecalis, including strains resistant to linezolid. The MIC for this compound was found to be 0.5–1 μg/mL, which is notably lower than that of linezolid .
  • Methicillin-resistant Staphylococcus aureus (MRSA) : In vitro studies have highlighted this compound's effectiveness against MRSA strains, with MICs indicating a higher susceptibility compared to linezolid .

Pharmacokinetics and Mechanism of Action

This compound exhibits rapid action and higher potency due to its unique pharmacokinetic profile. It achieves effective concentrations in infected tissues more quickly than linezolid . The mechanism involves inhibition of protein synthesis by binding to the bacterial ribosome, similar to other antibiotics in its class but with enhanced efficacy against resistant strains.

Biofilm Inhibition

Biofilms present a significant challenge in treating bacterial infections due to their protective nature. This compound has been shown to inhibit biofilm formation effectively:

  • Against Staphylococcus aureus : this compound demonstrated robust anti-biofilm activity at subinhibitory concentrations (1/8 × MIC and 1/16 × MIC), outperforming both contezolid and linezolid in inhibiting biofilm development .
  • Mechanisms of Action : The inhibition of biofilm formation by this compound is linked to downregulation of various biofilm-related genes and proteins, including sdrD, carA, and spa, which are crucial for biofilm stability and bacterial virulence .

Case Studies and Clinical Applications

Several studies have documented the clinical implications of using this compound:

  • Clinical Isolates Study : In a study involving clinical isolates from China, this compound showed a greater antibacterial effect than linezolid against MRSA and MSSA strains. The study reported that 86.6% of MRSA isolates had a this compound MIC of ≤0.25 mg/L .
  • Resistance Mechanisms : Research has identified genetic mutations associated with resistance in Staphylococcus aureus exposed to this compound, highlighting the need for ongoing surveillance and research into resistance mechanisms .
  • Comparative Efficacy : A comparative analysis between this compound, tedizolid, and linezolid indicated that while all three exhibited antimicrobial activity, this compound was particularly effective in eradicating biofilms formed by resistant strains .

作用机制

拉地唑利通过与细菌核糖体结合发挥作用,特别是靶向 50S 核糖体亚基。这种结合会抑制蛋白质合成,导致细菌细胞死亡。 分子靶点包括核糖体蛋白和 RNA,相关途径与翻译抑制有关 .

相似化合物的比较

拉地唑利与利奈唑胺、替地唑胺和康地唑胺等其他噁唑烷酮类抗生素进行比较。主要区别包括:

类似化合物包括:

  • 利奈唑胺
  • 替地唑胺
  • 康地唑胺
  • 泊西唑胺
  • 德帕唑胺

拉地唑利独特的结构和增强的活性使其成为治疗耐药菌感染的有希望的候选药物 .

生物活性

Radezolid is a novel oxazolidinone antibiotic that has emerged as a significant player in combating resistant bacterial strains, particularly those resistant to traditional antibiotics like linezolid. Its biological activity encompasses various mechanisms including antimicrobial effects, biofilm inhibition, and cellular pharmacodynamics, making it a promising candidate for treating serious infections caused by Gram-positive bacteria.

Efficacy Against Resistant Strains

This compound has demonstrated superior antimicrobial activity compared to linezolid and tedizolid, especially against Enterococcus faecalis and Staphylococcus aureus. In a comparative study, this compound exhibited higher potency against linezolid-resistant strains of E. faecalis, with minimum inhibitory concentrations (MICs) significantly lower than those of linezolid. Specifically, the MICs for this compound against high-level linezolid-resistant isolates were found to be around 4 mg/L, which is markedly more effective than the 64 mg/L MIC seen with linezolid .

Comparative MIC Data

Bacterial StrainThis compound MIC (mg/L)Linezolid MIC (mg/L)Tedizolid MIC (mg/L)
E. faecalis4≥64Not specified
S. aureus (clinical isolates)≤0.5~2Not specified

The data indicates that this compound's effectiveness is not only limited to planktonic cells but extends to biofilm-forming bacteria, which are often more resistant to treatment.

Anti-Biofilm Activity

Biofilms are clusters of bacteria that adhere to surfaces and are encased in a protective extracellular matrix. This compound has shown promising anti-biofilm properties:

  • Inhibition of Biofilm Formation : this compound was found to inhibit biofilm formation in E. faecalis at concentrations as low as 1/4 to 1/8 × MIC, outperforming linezolid in this regard .
  • Eradication of Established Biofilms : In studies, this compound effectively eradicated established biofilms at 8 × MIC concentrations .

Case Studies

  • Study on S. aureus : A study focusing on clinical isolates from China revealed that this compound had an MIC ranging from ≤0.125 to 0.5 mg/L against S. aureus, indicating its robust antibacterial activity compared to linezolid . The anti-biofilm activity was confirmed through crystal violet assays, showing significant reductions in biofilm formation and viability after treatment with this compound.
  • Phase II Clinical Trials : this compound has completed Phase II clinical trials for complicated skin and soft tissue infections and community-acquired pneumonia, yielding positive results regarding its efficacy and safety profile .

Cellular Pharmacodynamics

This compound's pharmacokinetic properties enhance its therapeutic potential:

  • Cellular Accumulation : this compound accumulates approximately 11-fold in phagocytic cells, with significant localization in lysosomes and cytosol . This accumulation contributes to its rapid action against intracellular pathogens.
  • Time Kill Curves : Time kill studies indicate that this compound acts more rapidly than linezolid in both broth cultures and infected macrophages, suggesting its suitability for treating persistent infections where intracellular bacteria are involved .

Genetic Resistance Mechanisms

Research has identified genetic mutations associated with resistance to this compound in S. aureus, particularly in genes related to rRNA and protein synthesis . Whole-genome sequencing has revealed changes in the expression of biofilm-related genes upon exposure to the drug, highlighting the adaptive responses of bacteria under selective pressure from antibiotic treatment.

属性

IUPAC Name

N-[[(5S)-3-[3-fluoro-4-[4-[(2H-triazol-4-ylmethylamino)methyl]phenyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN6O3/c1-14(30)25-12-19-13-29(22(31)32-19)18-6-7-20(21(23)8-18)16-4-2-15(3-5-16)9-24-10-17-11-26-28-27-17/h2-8,11,19,24H,9-10,12-13H2,1H3,(H,25,30)(H,26,27,28)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTNOGHPGJANSW-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)C3=CC=C(C=C3)CNCC4=NNN=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)C3=CC=C(C=C3)CNCC4=NNN=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301007238
Record name Radezolid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301007238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869884-78-6
Record name Radezolid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869884-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Radezolid [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869884786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Radezolid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12339
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Radezolid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301007238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RADEZOLID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53PC6LO35W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Radezolid
Reactant of Route 2
Reactant of Route 2
Radezolid
Reactant of Route 3
Reactant of Route 3
Radezolid
Reactant of Route 4
Reactant of Route 4
Radezolid
Reactant of Route 5
Radezolid
Reactant of Route 6
Radezolid
Customer
Q & A

Q1: What is the primary mechanism of action of Radezolid?

A1: this compound is a novel oxazolidinone antibiotic that functions by inhibiting bacterial protein synthesis. [, , , , , , ] It binds to the peptidyl transferase center (PTC) of the bacterial ribosome, specifically at the 50S ribosomal subunit. [, , ] This binding interferes with the initiation phase of translation, effectively preventing the formation of new proteins essential for bacterial survival and proliferation. [, ]

Q2: How does this compound's binding to the ribosome differ from that of Linezolid?

A2: While both this compound and Linezolid target the PTC, structural studies using cryo-electron microscopy have revealed subtle differences in their binding modes. [, ] These variations influence their interactions with the PTC, particularly when specific amino acids are present in the nascent peptide chain. For example, both this compound and Linezolid exhibit context-specific inhibition, preferentially stalling translation when alanine occupies the penultimate position of the growing peptide chain. [] This selectivity arises from the formation of a small hydrophobic crevice within the binding site, induced by the presence of the oxazolidinone moiety. This pocket accommodates the alanine side chain, enhancing the binding affinity of the antibiotic. []

Q3: How does the structure of this compound contribute to its antibacterial activity?

A4: Structure-activity relationship (SAR) studies have been instrumental in understanding the key structural features of this compound and its analogs that influence their antibacterial activity. [, , ] The presence of a biaryl spacer and a heteroaryl side chain, absent in Linezolid, increases this compound's ionization and hydrophilicity at physiological pH. [, ] These features contribute to its enhanced intracellular accumulation and potency. Modifications to the C- and D-rings of the oxazolidinone scaffold, which interact with highly conserved regions of the PTC, have also been shown to impact activity against both susceptible and resistant strains. []

Q4: What is the current understanding of the pharmacokinetic properties of this compound?

A5: this compound exhibits favorable pharmacokinetic properties, including rapid and extensive distribution into tissues and intracellular compartments. [, , , ] It accumulates efficiently in phagocytic cells like macrophages and neutrophils, achieving intracellular concentrations significantly higher than extracellular levels. [, , ] This characteristic is particularly relevant for treating infections where intracellular bacteria play a significant role. [, ]

Q5: What are the potential applications of this compound in the clinical setting?

A6: this compound has been investigated in clinical trials for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired pneumonia (CAP). [, , ] Its potent activity against Gram-positive bacteria, including those resistant to other antibiotics, makes it a promising candidate for treating these infections, especially in cases where multidrug resistance is a concern. [, , ] Further research and clinical trials will be essential to fully elucidate its therapeutic potential and establish its role in the management of bacterial infections.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。